molecular formula C8H14OS B154697 1-Formyl-1-tert-butylthiocyclopropane CAS No. 132866-22-9

1-Formyl-1-tert-butylthiocyclopropane

Cat. No. B154697
M. Wt: 158.26 g/mol
InChI Key: VODINIFSMLMXFC-UHFFFAOYSA-N
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Patent
US05264630

Procedure details

Under an atmosphere of nitrogen and while cooling with ice, 112 ml of tert-butyl mercaptan are added dropwise over 10 minutes to a solution, cooled to 5° C., of 80 g of sodium hydroxide in 750 ml of water. Then 50 ml of methanol are added. After 1 hour, 151 g of 2-bromo-4-chlorobutanal (89.5%) are added dropwise over 15 minutes with efficient stirring and cooling, whereupon the temperature of the reaction mixture rises from 5° to 20° C. After 30 minutes, the mixture is extracted 4 times with diethyl ether. The combined organic phases are washed twice with a saturated solution of sodium chloride and dried over magnesium sulfate. The residue obtained after concentrating the residue on a rotary evaporator is fractionated over a 30 cm packed column, affording 89 g of 1-formyl-1-tert-butylthiocyclopropane in 89% purity. Boiling point: 112°-114° C./8 400 Pa.
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
2-bromo-4-chlorobutanal
Quantity
151 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([SH:5])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].CO.Br[CH:11]([CH2:14][CH2:15]Cl)[CH:12]=[O:13]>O>[CH:12]([C:11]1([S:5][C:1]([CH3:4])([CH3:3])[CH3:2])[CH2:15][CH2:14]1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
112 mL
Type
reactant
Smiles
C(C)(C)(C)S
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Four
Name
2-bromo-4-chlorobutanal
Quantity
151 g
Type
reactant
Smiles
BrC(C=O)CCCl

Conditions

Stirring
Type
CUSTOM
Details
with efficient stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise over 10 minutes to a solution
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling, whereupon the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
rises from 5° to 20° C
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 4 times with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed twice with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating the residue
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1(CC1)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.